N-(tert-Butyl)pyrrolidin-3-amine N-(tert-Butyl)pyrrolidin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20532446
InChI: InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

N-(tert-Butyl)pyrrolidin-3-amine

CAS No.:

Cat. No.: VC20532446

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-Butyl)pyrrolidin-3-amine -

Specification

Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name N-tert-butylpyrrolidin-3-amine
Standard InChI InChI=1S/C8H18N2/c1-8(2,3)10-7-4-5-9-6-7/h7,9-10H,4-6H2,1-3H3
Standard InChI Key JCTWRKDNKHCDSI-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC1CCNC1

Introduction

Structural and Molecular Characteristics

Chemical Identity

  • IUPAC Name: N-(tert-Butyl)pyrrolidin-3-amine

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

  • SMILES: CC(NC1CNCC1)(C)C

  • Chirality: The compound exhibits a chiral center at the 3-position of the pyrrolidine ring, enabling enantioselective synthesis for specific applications .

Computational Properties

  • Topological Polar Surface Area (TPSA): 24.06 Ų

  • LogP (Partition Coefficient): 0.7364

  • Hydrogen Bond Donors/Acceptors: 2/2 .

Synthesis and Optimization

Primary Synthetic Routes

N-(tert-Butyl)pyrrolidin-3-amine is typically synthesized via alkylation of pyrrolidin-3-amine using tert-butyl halides or related electrophiles. Key methodologies include:

Direct Alkylation

  • Reagents: Pyrrolidin-3-amine, tert-butyl bromide, sodium hydride (NaH).

  • Conditions: Conducted in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

  • Yield: 70–85% after purification via silica gel chromatography .

Reductive Amination (Alternative Pathway)

  • Reagents: Pyrrolidin-3-one, tert-butylamine, sodium cyanoborohydride (NaBH₃CN).

  • Conditions: Methanol or ethanol solvent, room temperature, 6–12 hours .

  • Yield: 50–65% due to steric hindrance from the tert-butyl group .

Enantioselective Synthesis

  • Chiral Resolution: Use of (R)- or (S)-Boc-protected intermediates followed by deprotection (e.g., TFA in DCM) .

  • Catalytic Asymmetric Methods: Jacobsen’s catalyst for kinetic resolution, achieving >95% enantiomeric excess (ee) .

Physicochemical Properties

Physical State and Stability

  • Appearance: Colorless to pale yellow liquid.

  • Boiling Point: Estimated 180–200°C (extrapolated from analogs).

  • Storage: Stable under inert gas (N₂/Ar) at 2–8°C; sensitive to moisture and oxidation .

Solubility and Reactivity

  • Solubility: Miscible with polar solvents (e.g., DCM, THF); limited solubility in water.

  • Reactivity:

    • Oxidation: Susceptible to oxidation at the amine group, forming N-oxide derivatives.

    • Alkylation/Reduction: Reacts with alkyl halides or reducing agents to modify the pyrrolidine scaffold .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 1.40 (s, 9H, tert-butyl).

    • δ 2.50–3.10 (m, 5H, pyrrolidine ring and NH).

    • δ 3.30–3.60 (m, 1H, CH adjacent to amine) .

  • ¹³C NMR:

    • δ 28.5 (tert-butyl CH₃).

    • δ 50.1 (pyrrolidine C-N).

    • δ 58.9 (tert-butyl quaternary carbon) .

Mass Spectrometry

  • ESI-MS: [M+H]⁺ peak at m/z 143.1 (calculated: 142.24) .

Applications in Pharmaceutical Research

Drug Discovery

  • Kinase Inhibitors: Serves as a scaffold for ATP-binding site inhibitors (e.g., PI3K/Akt pathway modulators) .

  • Neuroprotective Agents: Investigated for Huntington’s disease treatment via NMDA receptor modulation .

Case Studies

  • PARP-1 Inhibitors: Incorporated into spirocyclic compounds showing IC₅₀ values <100 nM in cancer cell lines .

  • Antimicrobial Derivatives: Quaternary ammonium analogs exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

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